[(2,3-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
Description
[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a synthetic organic compound featuring a pyridine-3-carboxylate core substituted with a bromine atom at the 5-position. The ester group is derived from a carbamate linkage, where the [(2,3-dimethylphenyl)carbamoyl]methyl moiety is attached to the carboxylate oxygen.
Properties
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10-4-3-5-14(11(10)2)19-15(20)9-22-16(21)12-6-13(17)8-18-7-12/h3-8H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBHJVQOYYHRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2,3-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by palladium. The reaction conditions are generally mild and can be performed in the presence of various functional groups .
Chemical Reactions Analysis
Substitution Reactions at the Bromopyridine Ring
The bromine atom at the pyridine 5-position undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Key Reaction Pathways:
-
Suzuki-Miyaura Coupling :
Reaction with aryl/heteroaryl boronic acids under palladium catalysis yields biaryl derivatives. For example: -
Amination :
Substitution with amines (e.g., NH₃, primary/secondary amines) in polar aprotic solvents (DMF, DMSO) generates 5-aminopyridine derivatives.
Hydrolysis of the Ester Group
The methyl ester hydrolyzes under acidic or basic conditions to form the corresponding carboxylic acid:
Conditions :
-
Acidic Hydrolysis : HCl (conc.), reflux → [(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylic acid.
-
Basic Hydrolysis : NaOH/MeOH/H₂O, 60°C → Same product with saponification of the ester .
Carbamate Reactivity
The carbamate group undergoes cleavage under strong acidic/basic conditions or transcarbamoylation with nucleophiles:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Acidic Cleavage | H₂SO₄, reflux | 5-Bromopyridine-3-carboxylic acid + (2,3-dimethylphenyl)amine | |
| Transcarbamoylation | ROH (alcohols), base (K₂CO₃) | New carbamate derivatives |
Reduction and Oxidation
-
Reduction :
LiAlH₄ selectively reduces the ester to a primary alcohol while preserving the carbamate:Yields depend on solvent (THF/Et₂O) and temperature.
-
Oxidation :
KMnO₄ or CrO₃ oxidizes the pyridine ring’s methyl groups (if present) to carboxylic acids, but the bromine and carbamate remain intact .
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability : Decomposes above 200°C via decarboxylation and carbamate degradation.
-
Photolysis : UV light induces homolytic cleavage of the C-Br bond, forming a pyridyl radical .
Reaction Data Table
Mechanistic Insights
Scientific Research Applications
[(2,3-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [(2,3-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analog: 3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-Dichloro-5-fluoropyridine-3-carboxylate
This compound () shares a pyridine-3-carboxylate backbone but differs in substituents:
- Halogenation : The target compound has a 5-bromo substitution, while the analog features 2,6-dichloro-5-fluoro groups. Bromine’s larger atomic radius may influence steric effects and electronic properties compared to chlorine/fluorine.
- Carbamate Group: The analog uses a diethylcarbamoyl group linked to a difluorobiphenyl system, contrasting with the target’s 2,3-dimethylphenyl carbamate.
- Crystallography : The analog exhibits C-H···O interactions and short Cl···F/Cl···Cl contacts in its crystal lattice, stabilizing its 3D structure. The target compound’s bromine substituent could lead to distinct packing motifs, such as Br···Br or Br···O interactions , though crystallographic data for the target is unavailable .
Table 1: Structural Comparison
| Compound Name | Core Structure | Halogen Substituents | Carbamate/Aromatic Group | Key Features |
|---|---|---|---|---|
| Target Compound | Pyridine-3-carboxylate | 5-Bromo | (2,3-Dimethylphenyl)carbamoyl | Bromine for steric/electronic effects |
| 3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl analog | Pyridine-3-carboxylate | 2,6-Dichloro-5-fluoro | Diethylcarbamoyl-difluorobiphenyl | Biphenyl π-stacking; Cl/F interactions |
Functional Group Analogs: Acetamide and Alanine Derivatives
Compounds in –5, such as 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide () and metalaxyl (), share aromatic amide/ester motifs but differ in backbone:
- Amide vs. Carbamate : Acetamides (e.g., alachlor, pretilachlor) use N-alkyl/aryl acetamide groups, while the target employs a carbamate ester . Carbamates generally exhibit higher hydrolytic stability than acetamides, influencing their environmental persistence .
- Biological Activity : Acetamide derivatives are widely used as herbicides (e.g., alachlor) or fungicides (e.g., metalaxyl). The target’s bromopyridine-carbamate structure may target different biological pathways, though this remains speculative without experimental data.
Table 2: Functional Group and Application Comparison
| Compound Type | Example | Functional Group | Key Substituents | Application |
|---|---|---|---|---|
| Target Compound | N/A | Carbamate ester | 5-Bromo, 2,3-dimethylphenyl | Undocumented (research needed) |
| Acetamide Herbicide | Alachlor | N-(2,6-Diethylphenyl) | Chloro, methoxymethyl | Herbicide |
| Alanine Fungicide | Metalaxyl | N-(2,6-Dimethylphenyl) | Methoxyacetyl | Fungicide |
Biological Activity
[(2,3-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a compound of interest due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a brominated pyridine core and a dimethylphenyl group, contributing to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Weight | 302.51 g/mol |
| Boiling Point | Not available |
| Solubility | High |
| LogP (octanol-water) | Not specified |
| H-Bond Acceptors | 4 |
| H-Bond Donors | 1 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, mediating inflammation and pain .
Anticancer Potential
Research indicates that compounds similar to this compound exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. These compounds have been evaluated in vitro against several cancer cell lines, showing promising results in reducing cell viability .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial effects of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited significant inhibition zones, supporting the potential use of this compound as a lead compound for developing new antibiotics .
- Anti-inflammatory Properties : In a controlled experiment involving animal models, a derivative containing the pyrazole structure was administered to assess its anti-inflammatory effects in induced arthritis models. The results showed a marked decrease in paw swelling and inflammatory markers compared to controls, indicating its therapeutic potential in inflammatory diseases .
- Anticancer Studies : A recent publication reported on the anticancer efficacy of pyrazole derivatives against breast cancer cell lines. The study found that treatment with these compounds resulted in significant apoptosis and cell cycle arrest at the G1 phase, suggesting their role as potential anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
